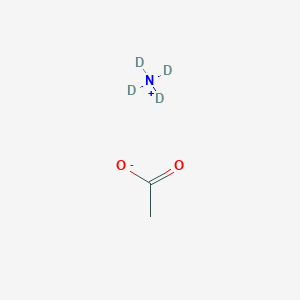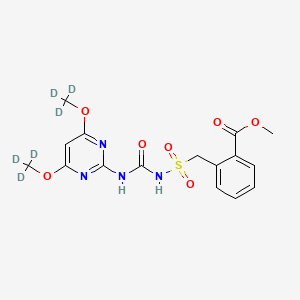
(R)-Malt1-IN-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Malt1-IN-7 is a chemical compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly notable for its role as an inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease, which is involved in immune response regulation and has implications in certain types of cancer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Malt1-IN-7 typically involves several steps, starting from commercially available starting materials. The synthetic route may include steps such as:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of chemical reactions, such as condensation or cyclization.
Introduction of functional groups: Functional groups are added to the core structure through reactions like alkylation, acylation, or halogenation.
Purification and isolation: The final product is purified using techniques such as chromatography and recrystallization to obtain ®-Malt1-IN-7 in its pure form.
Industrial Production Methods
Industrial production of ®-Malt1-IN-7 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing cost-effective purification techniques.
化学反応の分析
Types of Reactions
®-Malt1-IN-7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Substitution reactions can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
®-Malt1-IN-7 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used to investigate the role of MALT1 protease in immune response and inflammation.
Medicine: ®-Malt1-IN-7 is explored for its potential therapeutic applications in treating cancers and autoimmune diseases by inhibiting MALT1 protease activity.
Industry: The compound can be used in the development of new pharmaceuticals and as a tool in drug discovery research.
作用機序
®-Malt1-IN-7 exerts its effects by inhibiting the MALT1 protease. The mechanism involves binding to the active site of the enzyme, preventing it from cleaving its substrates. This inhibition disrupts the signaling pathways involved in immune response and inflammation, which can be beneficial in treating diseases where these pathways are dysregulated.
類似化合物との比較
Similar Compounds
®-Rolipram: Another inhibitor with similar therapeutic applications.
®-Malt1-IN-6: A structurally related compound with slight variations in functional groups.
Uniqueness
®-Malt1-IN-7 is unique due to its specific binding affinity and selectivity for the MALT1 protease. This selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds.
特性
分子式 |
C19H17F3N8O2S |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
1-[7-[(1R)-1-methoxyethyl]-2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-yl]-3-[6-(triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl]urea |
InChI |
InChI=1S/C19H17F3N8O2S/c1-9(32-3)14-13(8-24-17-15(14)27-10(2)33-17)29-18(31)28-11-6-12(19(20,21)22)16(23-7-11)30-25-4-5-26-30/h4-9H,1-3H3,(H2,28,29,31)/t9-/m1/s1 |
InChIキー |
UVUPDKHEDALPJC-SECBINFHSA-N |
異性体SMILES |
CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F)[C@@H](C)OC |
正規SMILES |
CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F)C(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)




![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)




